1-Boc-4-(2-thienyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(2-thienyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring, and a thienyl group attached to the fourth position of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(2-thienyl)piperazine typically involves the reaction of 4-(2-thienyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(2-thienyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thienyl group can be reduced to form dihydrothienyl derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothienyl derivatives.
Substitution: Free amine (4-(2-thienyl)piperazine).
Scientific Research Applications
1-Boc-4-(2-thienyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-thienyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as receptors or enzymes. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Similar in structure but lacks the thienyl group.
1-Boc-4-(2-formylphenyl)piperazine: Contains a formyl group instead of a thienyl group.
1-Boc-4-(2-hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a thienyl group.
Uniqueness
1-Boc-4-(2-thienyl)piperazine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and chemical properties.
Properties
Molecular Formula |
C13H20N2O2S |
---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
tert-butyl 4-thiophen-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-8-6-14(7-9-15)11-5-4-10-18-11/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
TZCOQCBHICHCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.